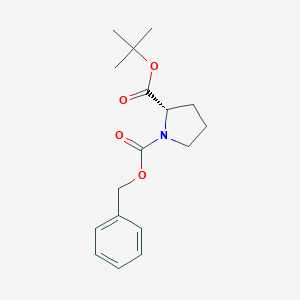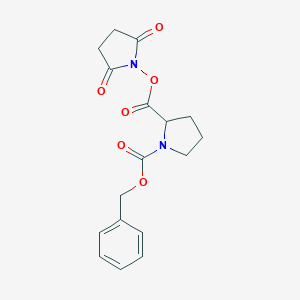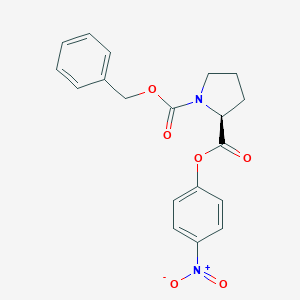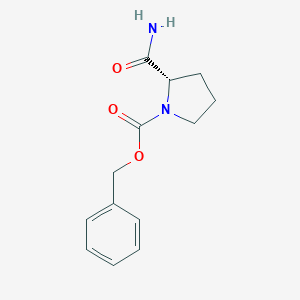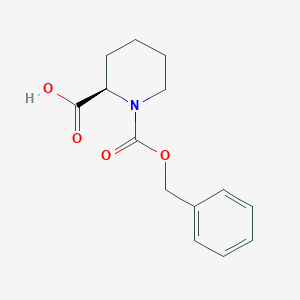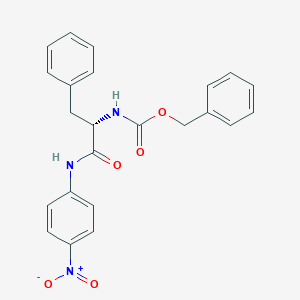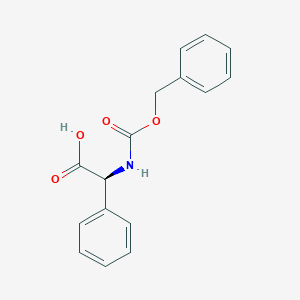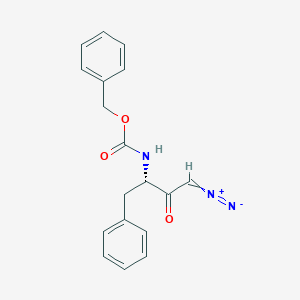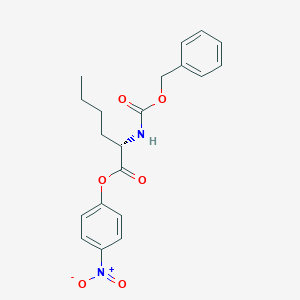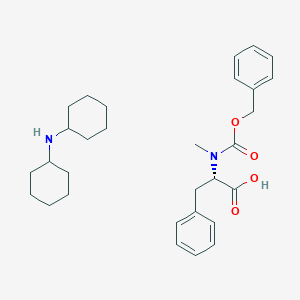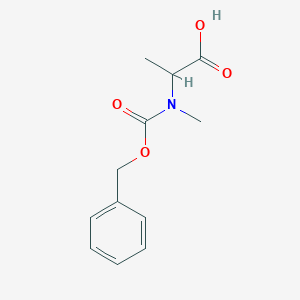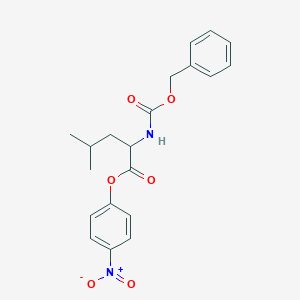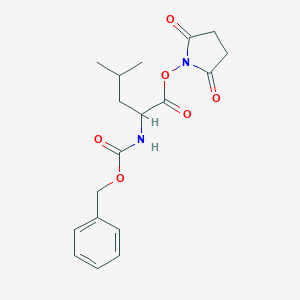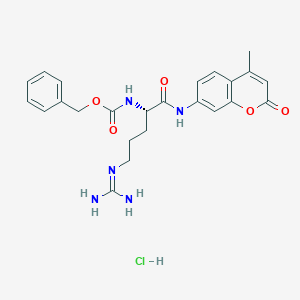
Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride
Descripción general
Descripción
Z-(L-Arg)-AMC is a fluorogenic substrate for trypsin, cathepsin B, and cathepsin H. Upon enzymatic cleavage by trypsin, cathepsin B, or cathepsin H, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify trypsin, cathepsin B, and cathepsin H activity. AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively.
Aplicaciones Científicas De Investigación
Biochemistry: Cathepsin B Activity Assay
Summary of Application
In biochemistry, Z-Arg-Amc HCl is used as a substrate in cathepsin B activity assays. Cathepsin B is a lysosomal cysteine protease involved in protein degradation.
Methods of Application
The assay typically involves incubating a sample containing cathepsin B with Z-Arg-Amc HCl. Upon cleavage by the enzyme, a fluorescent product is released, which can be quantified using a fluorometer.
Results
The fluorescence intensity correlates with the enzyme activity, providing a quantitative measure of cathepsin B in the sample .
Molecular Biology: Zymography Analysis
Summary of Application
Z-Arg-Amc HCl serves as a substrate in zymography analysis to study protease activity in various biological samples, including feces extracts.
Methods of Application
The process involves electrophoresis of the sample, followed by incubation with Z-Arg-Amc HCl. Protease activity is then visualized as clear bands against a fluorescent background.
Results
This method allows for the detection and quantification of protease activity, offering insights into the proteolytic profile of the sample .
Pharmaceutical Research: Matrix Metalloproteinase Enzyme Activity
Summary of Application
Z-Arg-Amc HCl is utilized to determine the activity of matrix metalloproteinases (MMPs), which are significant in drug development due to their role in tissue remodeling and disease.
Methods of Application
Similar to the cathepsin B assay, MMP activity is measured by the fluorescence emitted upon cleavage of Z-Arg-Amc HCl by the enzyme.
Results
The assay provides data on MMP activity, which is crucial for understanding their role in pathological conditions and for developing MMP inhibitors .
Clinical Diagnostics: Thrombin Generation Assays
Summary of Application
In clinical diagnostics, Z-Arg-Amc HCl is used in thrombin generation assays (TGAs) to assess coagulation status.
Methods of Application
The assay involves adding Z-Arg-Amc HCl to plasma and triggering coagulation. The release of fluorescence indicates thrombin activity.
Results
TGAs provide a comprehensive profile of an individual’s hemostatic balance, which is valuable for diagnosing bleeding disorders .
Chemical Synthesis: High-Energy-Density Materials
Summary of Application
Z-Arg-Amc HCl is involved in the synthesis of high-energy-density materials (HEDMs) through condensation reactions.
Methods of Application
The compound undergoes acid-catalyzed condensation with other reagents, leading to the formation of caged compounds.
Results
This application is pivotal in the development of new materials with potential uses in various industries, including defense and aerospace .
Medicinal Chemistry: Drug Design
Summary of Application
In medicinal chemistry, Z-Arg-Amc HCl’s carbamate group is exploited for drug design, particularly in the creation of prodrugs for enhanced stability and bioavailability.
Methods of Application
The carbamate moiety in Z-Arg-Amc HCl is incorporated into drug molecules to improve their pharmacokinetic properties.
Results
This strategy has led to the development of drugs with improved efficacy and reduced side effects, contributing significantly to therapeutic advancements .
These applications highlight the versatility of Z-Arg-Amc HCl in scientific research, offering valuable contributions across various fields.
Enzymology: Protease Inhibition Studies
Summary of Application
Z-Arg-Amc HCl is used in enzymology to study the inhibition of proteases, which are enzymes that break down proteins.
Methods of Application
Researchers use Z-Arg-Amc HCl as a substrate to measure protease activity. Inhibitors are then introduced to observe their effect on the enzyme’s activity.
Results
The effectiveness of protease inhibitors is determined by the decrease in fluorescence, indicating reduced cleavage of Z-Arg-Amc HCl .
Cell Biology: Apoptosis Detection
Summary of Application
In cell biology, Z-Arg-Amc HCl is employed to detect apoptosis, the process of programmed cell death, by measuring the activity of caspases, a family of proteases.
Methods of Application
Cells undergoing apoptosis are incubated with Z-Arg-Amc HCl. Caspases cleave the substrate, releasing a fluorescent signal.
Results
An increase in fluorescence indicates higher caspase activity, which is associated with apoptosis .
Immunology: Immune Response Modulation
Summary of Application
Z-Arg-Amc HCl is used in immunology to study the modulation of immune responses through the activity of immune-related proteases.
Methods of Application
The compound is used to quantify the activity of proteases secreted by immune cells under different conditions.
Results
The results help in understanding how various factors influence the immune system’s proteolytic activity .
Food Science: Protein Quality Assessment
Summary of Application
In food science, Z-Arg-Amc HCl is utilized to assess the quality of protein-based food products by measuring protease activity.
Methods of Application
Food samples are analyzed for protease activity using Z-Arg-Amc HCl as a substrate, which can indicate the freshness and quality of the product.
Results
The level of protease activity serves as an indicator of protein degradation and, consequently, the quality of the food product .
Environmental Science: Soil Microbial Activity
Summary of Application
Z-Arg-Amc HCl finds application in environmental science to assess soil microbial activity by measuring the activity of soil proteases.
Methods of Application
Soil samples are incubated with Z-Arg-Amc HCl, and the release of fluorescence is measured to determine protease activity.
Results
This method provides insights into the soil’s health and fertility based on the microbial proteolytic activity .
Veterinary Medicine: Parasite Detection
Summary of Application
In veterinary medicine, Z-Arg-Amc HCl is used to detect parasites in animals by measuring the activity of parasite-specific proteases.
Methods of Application
Samples from animals are tested with Z-Arg-Amc HCl to detect the presence of proteases produced by parasites.
Results
The detection of these proteases can lead to early diagnosis and treatment of parasitic infections in animals .
Propiedades
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5.ClH/c1-15-12-21(30)34-20-13-17(9-10-18(15)20)28-22(31)19(8-5-11-27-23(25)26)29-24(32)33-14-16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-13,19H,5,8,11,14H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27);1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWCRDUTYUBXOL-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220638 | |
| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |
CAS RN |
70375-22-3 | |
| Record name | Carbamic acid, [(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]-, phenylmethyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70375-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070375223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl (S)-(4-(amidinoamino)-1-(((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)carbonyl)butyl)carbamate monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (S)-[4-(amidinoamino)-1-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]carbonyl]butyl]carbamate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



